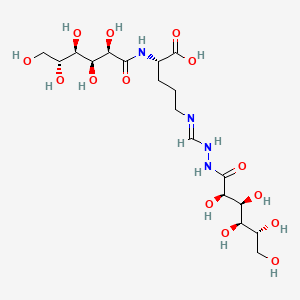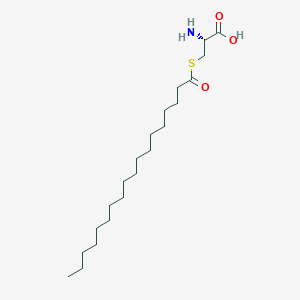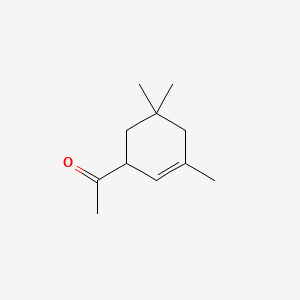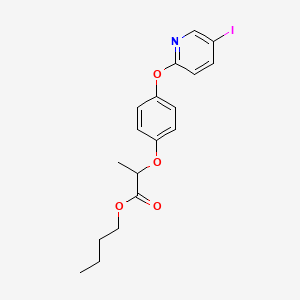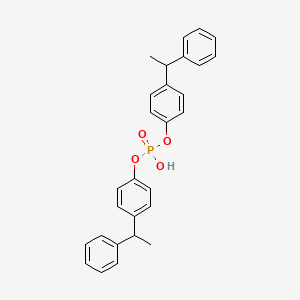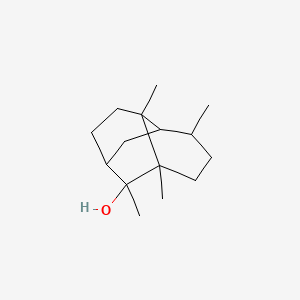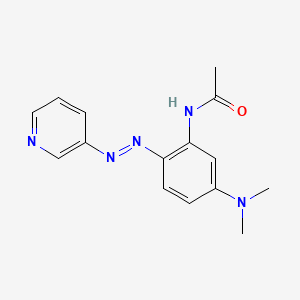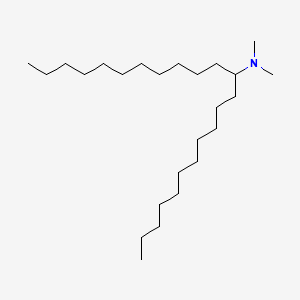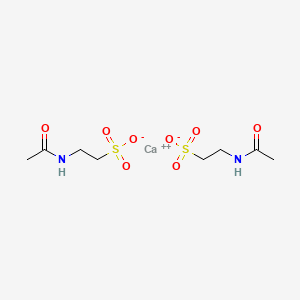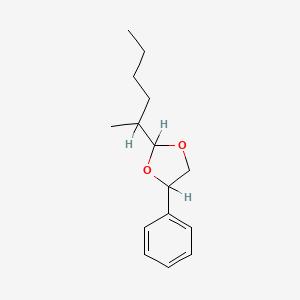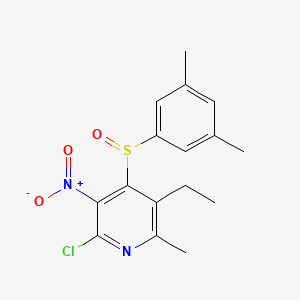
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as chloro, sulfinyl, ethyl, methyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a sulfinyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, metal hydrides.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 2-chloro-4-(3,5-dimethylphenyl)-5-methyl-
- 2-Chloro-4-(3,5-dimethylphenyl)pyridine
Uniqueness
Pyridine, 2-chloro-4-((3,5-dimethylphenyl)sulfinyl)-5-ethyl-6-methyl-3-nitro- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential applications. The combination of chloro, sulfinyl, ethyl, methyl, and nitro groups in a single molecule makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
175437-68-0 |
|---|---|
Fórmula molecular |
C16H17ClN2O3S |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
2-chloro-4-(3,5-dimethylphenyl)sulfinyl-5-ethyl-6-methyl-3-nitropyridine |
InChI |
InChI=1S/C16H17ClN2O3S/c1-5-13-11(4)18-16(17)14(19(20)21)15(13)23(22)12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3 |
Clave InChI |
QNFLCCUNSGWLSH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(C(=C1S(=O)C2=CC(=CC(=C2)C)C)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



